molecular formula C9H7F2NO B3233241 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1352393-61-3

6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3233241
CAS No.: 1352393-61-3
M. Wt: 183.15 g/mol
InChI Key: QCFLRJVEUDYCCP-UHFFFAOYSA-N
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Description

6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1352393-61-3) is a fluorinated derivative of the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold, a privileged structure in medicinal chemistry and materials science. The compound features fluorine atoms at the 6 and 7 positions of the aromatic ring, which enhance its electronic properties and metabolic stability compared to non-fluorinated analogs. Its molecular formula is C₉H₇F₂NO, with a molecular weight of 183.15 g/mol .

Properties

IUPAC Name

6,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFLRJVEUDYCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=C(C=C21)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252203
Record name 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone
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URL https://comptox.epa.gov/dashboard/DTXSID901252203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352393-61-3
Record name 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352393-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves the fluorination of a suitable isoquinolinone precursor. Common methods include:

    Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).

Industrial Production Methods

Industrial production methods for such compounds often involve scalable fluorination techniques under controlled conditions to ensure high yield and purity. These methods may include:

    Continuous flow reactors: For efficient and controlled fluorination.

    Catalytic processes: Using metal catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Conversion to reduced forms using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen exchange or nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaI in acetone or KOtBu in DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may yield dihydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one serves as a building block for synthesizing more complex pharmaceutical compounds. Its structural similarity to bioactive isoquinolinones makes it a promising candidate in drug discovery. Notably, compounds derived from this scaffold have shown potential as positive allosteric modulators of the dopamine D1 receptor, which is significant in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia .

Biological Research

The compound is utilized as a probe for studying biological processes involving fluorinated compounds. The presence of fluorine enhances metabolic stability and lipophilicity, which can improve the compound's binding affinity to biological targets. This characteristic is particularly useful in understanding interactions at the molecular level in various biological systems.

Poly(ADP-ribose) Polymerase Inhibition

Recent studies have identified derivatives of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one as potential inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds are being explored for their efficacy in cancer therapy, particularly as alternatives to existing PARP inhibitors like Olaparib. The lead compound derived from this scaffold demonstrated superior drug-like properties and stability compared to established therapies .

Specialty Chemicals Production

Beyond pharmaceuticals, 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one has applications in producing specialty chemicals and materials. Its unique chemical properties allow it to be used in various industrial applications where fluorinated compounds are advantageous due to their enhanced performance characteristics.

Uniqueness of 6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one

The incorporation of fluorine atoms distinguishes this compound from its analogues by enhancing its metabolic stability and selectivity towards biological targets. This can lead to improved therapeutic outcomes and reduced side effects compared to non-fluorinated counterparts .

Case Study 1: D1 Receptor Modulation

Research has demonstrated that certain derivatives of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one act as positive allosteric modulators of the dopamine D1 receptor. These findings suggest potential therapeutic applications for conditions like Parkinson's disease and schizophrenia by improving cognitive function and alleviating symptoms associated with these disorders .

Case Study 2: PARP Inhibition

A study focused on the synthesis of novel 3,4-dihydroisoquinol-1-one derivatives highlighted the lead compound derived from 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one as a promising candidate for PARP inhibition. The compound exhibited favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to existing drugs like Olaparib . This research underscores the compound's potential in cancer treatment.

Mechanism of Action

The mechanism of action of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. Generally, fluorinated compounds can interact with enzymes, receptors, or other proteins, affecting their function. The presence of fluorine atoms can enhance binding affinity and selectivity due to their unique electronic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substitution pattern on the DHIQ scaffold significantly influences physicochemical and biological properties. Below is a comparison of key fluorinated and non-fluorinated analogs:

Compound Substituents Molecular Formula Key Properties/Activities References
6,7-Difluoro-DHIQ 6-F, 7-F C₉H₇F₂NO Enhanced metabolic stability; potential for electronic applications due to fluorine atoms.
5-Fluoro-DHIQ (CAS: N/A) 5-F C₉H₈FNO pKa = 13.97; used as a building block in pharmaceutical synthesis.
5,8-Difluoro-DHIQ (CAS: 1342834-63-2) 5-F, 8-F C₉H₇F₂NO Similar molecular weight (183.15 g/mol); positional fluorine effects on reactivity.
6-Hydroxy-2-methyl-DHIQ (CAS: 308110-07-8) 6-OH, 2-CH₃ C₁₀H₁₁NO₂ Bioactive scaffold; hydroxy group increases polarity.
16g (Antiproliferative DHIQ) 6-OH, 7-OCH₃, 2-COAr C₁₈H₁₇NO₇ GI₅₀ = 51 nM (DU-145 cells); tubulin polymerization inhibition.

Key Observations :

  • Fluorine Position: The 6,7-difluoro substitution likely increases electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogs like 5-fluoro-DHIQ. This could improve blood-brain barrier penetration or binding affinity in biological targets .
  • Functional Groups : Methoxy (e.g., 16g) and hydroxy substituents (e.g., 6-hydroxy-2-methyl-DHIQ) enhance interactions with polar residues in proteins, as seen in their antiproliferative and anti-tubulin activities .

Physicochemical Properties

  • pKa : The 5-fluoro-DHIQ analog has a pKa of 13.97, suggesting moderate basicity . 6,7-Difluoro-DHIQ’s pKa is likely lower due to electron-withdrawing effects.

Biological Activity

6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolinone, a class of compounds noted for their diverse biological activities. This compound has garnered attention for its potential applications in pharmacology and agriculture due to its unique chemical properties.

Chemical Structure and Properties

The presence of fluorine atoms in 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one enhances its metabolic stability and lipophilicity compared to non-fluorinated analogues. This modification can significantly influence the compound's interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

Biological Activity Overview

The biological activities of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one can be categorized into several key areas:

  • Neuroprotective Effects :
    • In a study involving PC12 cells, this compound demonstrated significant neuroprotective effects against corticosterone-induced apoptosis. It was found to up-regulate glutathione (GSH) levels and down-regulate reactive oxygen species (ROS), contributing to enhanced cell survival and proliferation .
    • In vivo tests using the forced swim test (FST) indicated that the compound reduced immobility time in rats, suggesting potential antidepressant properties .
  • Antifungal Activity :
    • The compound has been explored for its antifungal properties against various phytopathogens. Derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibited superior antioomycete activity against Pythium recalcitrans, with some derivatives showing EC50 values lower than that of commercial fungicides .
  • Pharmacological Applications :
    • Its structural similarity to known bioactive compounds positions it as a candidate for drug development in treating central nervous system disorders and other diseases where GPCR modulation is beneficial .

Neuroprotective Mechanism

The neuroprotective mechanism of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one was investigated through various assays:

  • Cell Viability Assays : The compound significantly increased cell viability in PC12 cells subjected to oxidative stress. The protective effects were linked to modulation of BDNF levels and calcium ion concentration .
  • Behavioral Studies : In rodent models, treatment with this compound resulted in increased locomotor activity compared to controls treated with standard antidepressants like Agomelatine and Fluoxetine. This suggests not only a reduction in depressive-like behaviors but also an enhancement of overall activity levels .

Antifungal Efficacy

In agricultural studies:

  • Bioassays : A series of derivatives were synthesized and tested against Pythium recalcitrans. The most potent derivative exhibited an EC50 value significantly lower than that of hymexazol (37.7 mM), demonstrating its potential as a more effective antifungal agent .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityEC50 Value (mM)Notes
6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-oneNeuroprotective, Antifungal14Superior activity against Pythium
6,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-oneModerate Antifungal25Chlorinated analogue
6,7-Dimethyl-3,4-dihydroisoquinolin-1(2H)-oneLow Neuroprotective>50Methylated analogue

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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